molecular formula C12H19NO2 B8730988 3,5-Dimethyl-4-propyl-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 4758-64-9

3,5-Dimethyl-4-propyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8730988
CAS RN: 4758-64-9
M. Wt: 209.28 g/mol
InChI Key: FURNFZQCOQEXNH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-propyl-1H-pyrrole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
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properties

CAS RN

4758-64-9

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 3,5-dimethyl-4-propyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-7-10-8(3)11(13-9(10)4)12(14)15-6-2/h13H,5-7H2,1-4H3

InChI Key

FURNFZQCOQEXNH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(NC(=C1C)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodiumnitrite (28.2 g, 0.41 mol) in water (100 ml) was added to a stirred cold solution of ethyl acetoacetate (49.4 g, 0.38 mol) in acetic acid as the temperature was held below 15° C. After the solution was stirred and stored overnight at 25° C., 3-n-propyl-2,4-pentanedione (53.7 g, 0.38 mol) and zinc (53 g) were sequentially added and the mixture was stored at 60° C. for 1 h. Dilution with water brought about the precipitation of ethyl 3,5-dimethyl-4-n-propylpyrrole-2-carboxylate 4d as a yellow solid, 22.4 g (29%), mp 98°-99° C. (lit. mp 99°-99.5° C.) after recrystallization from ethanol; 1HNMR (CDCl3): δ 9.3 (s, 1H), 4.25 (q, 2H), 2.25 (t, 2H), 2.24 (s,3H), 2.1s (s, 3H), 1.41 (m, 2H), 1.30 (t, 3H), 0.90 (t, 3H). The procedure was extended to the conversions of (a) 3-n-butyl-2,4-pentanedione to ethyl3,5-dimethyl-4-n-butylpyrrole-2-carboxylate 4e, a yellow solid, 32%, mp 99°-100° C. (lit. mp 99° C.), 1H NMR (CDCl3): δ 9.35 (S, 1H), 4.27 (q, 2H), 2.50 (t, 2H), 2.25 (s, 3H), 2.15 (s, 3H), 1.40 (m, 4H), 1.31 (t, 3H), and 0.91 (t, 3H); (b) 3-isopropyl-2,4-pentanedione to ethyl 3,5-dimethyl -4-isopropylpyrrole-2-carboxylate 4f , 20%, mp 104°-106° C. (lit. mp 105°-106.5° C.); and (c) 2-acetylcyclohexanone to ethyl 3-methyl-4,5,6,7-tetrahydroinadole-2-carboxylate 4i, 50%, mp 111°-113° C. (lit. 110° C.), 1H NMR (CDCl3): δ 9.03 (s, 1H), 4.25 (q, 2H), 2.41 (m, 4H), 2.21 (s, 3H), 1.65 (m, 4H), 1.30 (t, 3H).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Name
Quantity
53 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Acetic anhydride (20 ml) was added to stirred and cooled concentrated hydrochloric acid (5 ml), and 2,4-dimethyl-5-carbethoxy-pyrrole (0.668 g) was dissolved in this. Propionaldehyde (0.6 ml) and amalgamated zinc (10 g, 20 mesh) was added, the mixture stirred 15 min, at 20°-25° then decanted into ice water (100 ml). The solid was distilled (80°-95°, 1 × 10-4 mm) and crystallized from aqueous ethanol as colourless irregular prisms (48%), m.p. 99°-99.5° (lit19) 98°). Anal. Calc. for C12H19NO2 : C, 68.86; H, 9.15; N, 6.69. Found: C, 68.75; H, 9.19; N, 6.89.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.668 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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